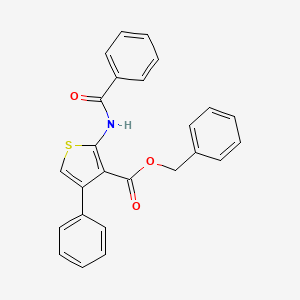

benzyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

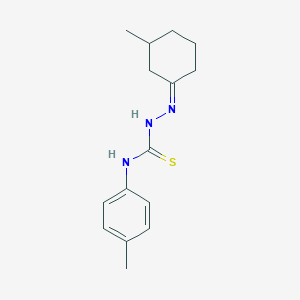

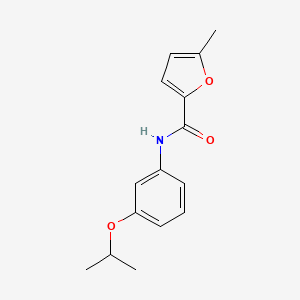

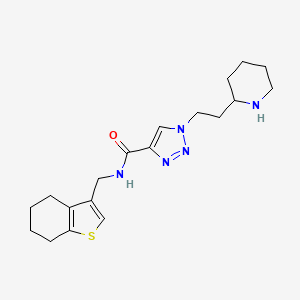

Benzyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate is a complex organic compound. It likely contains a benzyl group (C6H5CH2), a benzoylamino group (C6H5C(O)NH), a phenyl group (C6H5), and a thiophenecarboxylate group (C4H3OSCOO) .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide bond could be hydrolyzed under acidic or basic conditions, or the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Electrocarboxylation in Supercritical CO2

A study on the electrocarboxylation of benzyl chloride in pressurized CO2 aimed to synthesize phenylacetic acid, showcasing the utility of this compound in organic synthesis and green chemistry. The process was optimized to achieve high selectivity and yield under environmentally benign conditions (Chanfreau et al., 2008).

Hybrid Polymers Synthesis

Research on novel hybrid polymers with thiophenylanilino backbones demonstrates the compound's relevance in materials science. These polymers, with substituted phenyl side groups, were synthesized through electrophilic aromatic conditions and Stille cross-coupling reactions, highlighting the compound's role in the development of advanced materials (Baldwin et al., 2008).

Corrosion Inhibition Studies

A study focused on benzothiazole derivatives, closely related to benzyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate, investigated their corrosion inhibiting effects against steel in acidic solutions. This research underscores the compound's potential application in protecting metals from corrosion, which is crucial for industrial applications (Hu et al., 2016).

Catalysis and Biological Activity

Research on 2-Benzoylamino-N-phenyl-benzamide derivatives prepared in the presence of Keggin-type heteropolyacids under microwave irradiation showcases the compound's role in catalysis and its potential for biological activity. The synthesized compounds exhibited significant antibacterial and antifungal activities, indicating the compound's utility in pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).

Organic Ligands Synthesis

A study on the reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with N-nucleophiles led to the synthesis of organic ligands, demonstrating the compound's importance in organic chemistry and ligand design. This research opens avenues for the development of new catalysts and materials based on the structural framework of benzyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate (Kabirifard et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

benzyl 2-benzamido-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3S/c27-23(20-14-8-3-9-15-20)26-24-22(21(17-30-24)19-12-6-2-7-13-19)25(28)29-16-18-10-4-1-5-11-18/h1-15,17H,16H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZWONRCSAUFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-benzamido-4-phenylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)

![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)